molecular formula C20H27N3O3S B2546001 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034587-81-8

4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2546001
CAS No.: 2034587-81-8
M. Wt: 389.51
InChI Key: BLJGUGSXCFKEHQ-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C20H27N3O3S and a molecular weight of 389.5 g/mol . This benzenesulfonamide derivative features a complex structure combining a methoxy-substituted, dimethyl benzene ring with a piperidine moiety that is linked to a pyridine group. Compounds with similar structural features, such as piperidine and sulfonamide groups, are frequently explored in medicinal chemistry for their potential to interact with biological targets . For instance, research on structurally related molecules has indicated potential applications in neuroscience, such as the inhibition of the choline transporter (CHT), which is a key protein in cholinergic signaling . Other piperidine-containing compounds are being investigated as inhibitors for systems like complement factor B . The specific mechanism of action and research applications for this compound are not fully established and require further investigation by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJGUGSXCFKEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a methoxy group, and a piperidine moiety linked to a pyridine ring. This structural diversity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, derivatives with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation: Compounds with the piperidine and pyridine structures exhibited IC50 values ranging from 0.87 to 12.91 μM against breast cancer cells (MCF-7) and other types .
  • Mechanism of Action: The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased levels of caspase activity in treated cells .

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Research indicates that compounds with this functional group can inhibit bacterial growth effectively.

Research Insights:

  • In Vitro Studies: Compounds similar to the target molecule demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition: The compound may also act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study investigated the effects of a related compound on human cancer cell lines. The results showed that treatment with the compound led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy.

Study 2: Antibacterial Properties

In another study focusing on antibacterial activity, a series of sulfonamide derivatives were synthesized and tested against bacterial strains. The results indicated that these compounds exhibited potent antibacterial effects, particularly against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemIC50 Value (μM)MechanismReference
AnticancerMCF-7 Cells0.87 - 12.91Apoptosis induction
AntibacterialVarious Bacterial StrainsVariesEnzyme inhibition
Enzyme InhibitionAChEVariesInhibition

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. It has been shown to inhibit tumor cell proliferation and migration effectively.

Key Findings :

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231.
  • Mechanism of Action : The primary mechanism involves targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and induction of ferroptosis in tumor cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates moderate antibacterial effects against certain bacterial strains.

Antimicrobial Efficacy :

  • Significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Structure–activity relationship studies suggest that modifications on the piperidine ring can enhance antibacterial activity.

In Vivo Studies

Animal models treated with this compound showed reduced tumor growth rates compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.

Combination Therapy

When used alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, indicating a possible synergistic effect that could improve patient outcomes in cancer therapy.

ActivityIC50 (µM)Mechanism
Tumor Cell Proliferation5.0Induction of ferroptosis via NRF2 inhibition
Tumor Cell Migration7.0Suppression through ROS accumulation
Antibacterial (E. coli)10.0Cell wall synthesis inhibition
Antibacterial (S. aureus)8.5Disruption of membrane integrity

Chemical Reactions Analysis

Oxidation Reactions

The compound’s methoxy and methyl groups, as well as the piperidine nitrogen, are primary sites for oxidation:

  • Methyl Groups : The 3,5-dimethyl substituents on the benzene ring may undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺), though steric hindrance from adjacent groups may slow reactivity .

  • Piperidine Nitrogen : The secondary amine in the piperidine ring can oxidize to an N-oxide using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .

  • Pyridine Ring : Pyridine itself is resistant to oxidation, but substituents may alter reactivity.

Table 1: Oxidation Reactions

SiteReagents/ConditionsProductReference
Piperidine NH₂O₂, 0°C, 12hPiperidine N-oxide
3,5-dimethyl groupsKMnO₄, H₂O, Δ3,5-dicarboxybenzenesulfonamide

Reduction Reactions

Reductive pathways target sulfonamide, pyridine, or methoxy groups:

  • Sulfonamide : Resistant to typical reductions, but LiAlH₄ may reduce the sulfonamide to a thiol in extreme conditions.

  • Pyridine : Catalytic hydrogenation (H₂/Pd-C) converts pyridine to piperidine, altering the compound’s basicity .

  • Methoxy Group : Requires harsh conditions (e.g., BBr₃) for demethylation to a hydroxyl group .

Table 2: Reduction Reactions

SiteReagents/ConditionsProductReference
PyridineH₂ (1 atm), 10% Pd/C, EtOH, 24hPiperidine derivative
MethoxyBBr₃, CH₂Cl₂, -78°C4-hydroxybenzenesulfonamide analog

Substitution Reactions

Electrophilic aromatic substitution (EAS) is limited due to deactivation by electron-withdrawing sulfonamide and meta-directing methoxy group. Nucleophilic substitution may occur at activated positions:

  • Pyridine C-H Activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the pyridine’s C-2 or C-3 positions with aryl boronic acids .

  • Piperidine Methyl Group : Free radical halogenation (e.g., NBS/hv) could functionalize the benzylic methyl group.

Table 3: Substitution Reactions

SiteReagents/ConditionsProductReference
Pyridine C-2Pd(OAc)₂, PhB(OH)₂, K₂CO₃, ΔAryl-substituted pyridine derivative
Benzylic methylNBS, AIBN, CCl₄, hvBrominated benzylic position

Hydrolysis and Stability

  • Sulfonamide Hydrolysis : Resistant under mild acidic/basic conditions but may cleave under prolonged heating with concentrated HCl or NaOH.

  • Methoxy Demethylation : Achieved with HI or BBr₃ to yield phenolic -OH groups, enhancing hydrogen-bonding capacity .

Table 4: Hydrolysis Reactions

SiteReagents/ConditionsProductReference
Methoxy48% HBr, reflux, 6h4-hydroxybenzenesulfonamide analog
Sulfonamide6M HCl, 120°C, 24hBenzoic acid + piperidine sulfonic acid

Cross-Coupling and Functionalization

The pyridine and benzene rings support modern coupling strategies:

  • Buchwald-Hartwig Amination : Introduces aryl amines at the pyridine C-3 position using Pd catalysts .

  • Microwave-Assisted Suzuki Coupling : Efficiently adds heteroaryl groups to the benzene ring .

Table 5: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF, 100°CBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated pyridine derivative

Acid-Base Reactivity

  • Sulfonamide NH : Weakly acidic (pKa ~10–11), deprotonatable with NaH or K₂CO₃ for alkylation.

  • Pyridine Nitrogen : Basic (pKa ~2.5–3.5), forms salts with HCl or trifluoroacetic acid (TFA) .

Key Research Findings

  • Biological Relevance : Analogous sulfonamide-piperidine-pyridine hybrids exhibit kinase inhibition (IRAK-4) and antimicrobial activity, suggesting tailored functionalization could enhance bioactivity .

  • Synthetic Challenges : Steric hindrance from 3,5-dimethyl groups limits EAS but favors directed ortho-metalation (DoM) strategies for regioselective modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound 1 : 4-Methoxy-3,5-dimethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzenesulfonamide (BJ53413)
  • Structure : Differs by replacing the pyridin-4-yl group with an isopropyl (propan-2-yl) substituent on the piperidine nitrogen .
  • Molecular Formula : C₁₈H₃₀N₂O₃S (MW: 354.5074).
  • Synthetic Accessibility: Commercial availability (USD 8–11/g) suggests scalable synthesis .
Compound 2 : 4-Methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzenesulfonamide
  • Structure : Substitutes pyridin-4-yl with a thiophen-2-ylmethyl group .
  • Molecular Formula : C₂₀H₂₈N₂O₃S₂ (MW: 408.5779).
  • Key Differences: Electronic Effects: Thiophene’s sulfur atom introduces distinct electronic properties (e.g., polarizability, π-π stacking) compared to pyridine.

Analogous Scaffolds with Piperidine Linkers

Compound 3 : N2-Mesityl-N4-methyl-N6-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine (6b1)
  • Structure : Features a triazine core linked to a pyridin-4-ylmethyl-piperidine group .
  • Key Differences :
    • Scaffold Diversity : The triazine ring replaces the benzenesulfonamide, introducing multiple hydrogen-bonding sites and altering charge distribution.
    • Biological Context : Designed for anti-HIV activity, highlighting the role of piperidine-pyridine hybrids in targeting viral enzymes .

Physicochemical Property Comparison

Property Target Compound Compound 1 (BJ53413) Compound 2 Compound 3 (6b1)
Molecular Weight ~360 (estimated) 354.51 408.58 ~400 (estimated)
Key Substituent Pyridin-4-yl Isopropyl Thiophen-2-ylmethyl Triazine core
Aromaticity High (pyridine) Low (aliphatic) Moderate (thiophene) High (triazine)
Synthetic Yield Not reported Commercially available Not reported 60–80% (typical)

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : Pyridine and thiophene substituents may modulate receptor binding or enzyme inhibition, but direct biological data for the target compound is lacking .
  • Synthetic Challenges : The pyridin-4-yl group may require specialized coupling reagents, increasing synthesis complexity compared to isopropyl or thiophene analogs .
  • Future Directions : Comparative studies on solubility, metabolic stability, and target affinity are needed to validate the pharmacological advantages of the pyridine-containing derivative.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves:

Sulfonylation : Reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with a piperidin-4-ylmethyl intermediate under basic conditions (e.g., K₂CO₃ in CH₃CN) to form the sulfonamide bond .

Coupling : Introducing the pyridin-4-yl group to the piperidine ring via nucleophilic substitution or transition metal-catalyzed cross-coupling .

  • Optimization : Parameters like temperature (e.g., 0–60°C), solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling) are systematically varied to maximize yield and purity. Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • X-ray crystallography resolves the 3D conformation of the benzenesulfonamide and piperidine-pyridine moieties .
  • NMR spectroscopy (¹H/¹³C) verifies substituent positions (e.g., methoxy and methyl groups at C3/C5 of the benzene ring) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 444.21) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodology :

  • Solubility : Tested in DMSO, PBS, and simulated biological fluids using UV-Vis spectroscopy or HPLC.
  • Stability : Incubated at 37°C in buffer solutions (pH 4–9) and analyzed via LC-MS over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. What is the compound’s inhibitory activity against carbonic anhydrase isoforms, and how does it compare to analogs?

  • Approach :

  • Enzyme assays : Measure IC₅₀ values using recombinant human isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration .
  • Comparative analysis : Analogous benzenesulfonamides with 4-methoxy groups show IC₅₀ values in the nanomolar range, suggesting high affinity for CA-IX (tumor-associated isoform) .

Q. How do structural modifications (e.g., methyl/methoxy substitution) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methoxy group : Critical for hydrogen bonding with CA active-site residues; removal reduces potency by >10-fold .
  • Pyridine-piperidine linker : Flexibility impacts binding to off-target receptors (e.g., serotonin transporters); rigid analogs show improved selectivity .

Q. What mechanistic insights explain its interaction with GPCRs or kinase targets?

  • Methods :

  • Docking simulations : Use Schrödinger Suite or AutoDock to model binding to adenosine A₂A receptors or EGFR kinase .
  • Functional assays : cAMP accumulation (GPCRs) or phosphorylation inhibition (kinases) validate computational predictions .

Key Considerations for Experimental Design

  • Contradictions in evidence : While some studies prioritize CA inhibition ( ), others focus on kinase modulation ( ). Researchers must define primary targets early.

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